(3E)-1-[4-(dimethylamino)phenyl]-3-(4-nitrobenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one
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Overview
Description
(3E)-1-[4-(dimethylamino)phenyl]-3-(4-nitrobenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that includes a pyrrolidinone core, substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-1-[4-(dimethylamino)phenyl]-3-(4-nitrobenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one typically involves a multi-step process. One common method includes the condensation of 4-(dimethylamino)benzaldehyde with 4-nitrobenzaldehyde in the presence of a base, followed by cyclization with phenylhydrazine. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(3E)-1-[4-(dimethylamino)phenyl]-3-(4-nitrobenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C) for reduction, and various electrophiles for substitution reactions. The reactions typically occur under controlled temperatures and pressures to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
(3E)-1-[4-(dimethylamino)phenyl]-3-(4-nitrobenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and protein binding.
Industry: Used in the development of new materials and as a precursor for dyes and pigments.
Mechanism of Action
The mechanism of action of (3E)-1-[4-(dimethylamino)phenyl]-3-(4-nitrobenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction and metabolic pathways, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- (3E)-1-[4-(dimethylamino)phenyl]-3-(4-nitrobenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one
- (3E)-1-[4-(dimethylamino)phenyl]-3-(4-aminobenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one
- (3E)-1-[4-(dimethylamino)phenyl]-3-(4-methoxybenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one
Uniqueness
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from similar compounds with different substituents.
Properties
Molecular Formula |
C25H21N3O3 |
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Molecular Weight |
411.5 g/mol |
IUPAC Name |
(3E)-1-[4-(dimethylamino)phenyl]-3-[(4-nitrophenyl)methylidene]-5-phenylpyrrol-2-one |
InChI |
InChI=1S/C25H21N3O3/c1-26(2)21-12-14-22(15-13-21)27-24(19-6-4-3-5-7-19)17-20(25(27)29)16-18-8-10-23(11-9-18)28(30)31/h3-17H,1-2H3/b20-16+ |
InChI Key |
JUJZHPMUVKGOGA-CAPFRKAQSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)N2C(=C/C(=C\C3=CC=C(C=C3)[N+](=O)[O-])/C2=O)C4=CC=CC=C4 |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N2C(=CC(=CC3=CC=C(C=C3)[N+](=O)[O-])C2=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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